![molecular formula C14H13NO2 B169868 N-(4-hydroxy-2-methylphenyl)benzamide CAS No. 17646-91-2](/img/structure/B169868.png)
N-(4-hydroxy-2-methylphenyl)benzamide
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Overview
Description
N-(4-hydroxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-hydroxy-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)benzamide typically involves the reaction of 4-hydroxy-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-hydroxy-2-methylaniline+benzoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxy-2-methylphenyl)amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
N-(4-hydroxy-2-methylphenyl)benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation to form quinone derivatives and reduction to yield amines. This versatility makes it a valuable compound in organic synthesis .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant activity .
- Antimicrobial Activity : Studies have shown its effectiveness against various pathogens, making it a candidate for developing antimicrobial agents .
- Anti-inflammatory Effects : Its structural features suggest potential in reducing inflammation, which is critical in many therapeutic contexts .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Cancer Treatment : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
- Diabetes Management : Its interactions with metabolic pathways indicate potential applications in managing diabetes and obesity .
Case Study 1: Antioxidant Activity
A study explored the antioxidant capacity of this compound using various assays. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative damage .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against common bacterial strains. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings support its development as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)benzamide depends on its specific application. For instance, its antioxidant activity is related to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)benzamide
- N-(2-hydroxyphenyl)benzamide
- N-(4-methylphenyl)benzamide
Uniqueness
N-(4-hydroxy-2-methylphenyl)benzamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its antioxidant and antimicrobial properties compared to similar compounds.
Biological Activity
N-(4-hydroxy-2-methylphenyl)benzamide, also known as 4-Hydroxy-2-methyl-N-benzamide , has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group and a methyl group on the phenyl ring, contributing to its unique chemical reactivity and biological activity. The presence of these functional groups enhances its antioxidant and antimicrobial properties compared to similar compounds.
This compound exhibits its biological effects through several mechanisms:
- Antioxidant Activity : The compound can donate hydrogen atoms or electrons, neutralizing free radicals and reducing oxidative stress in biological systems .
- Antimicrobial Properties : Its structure allows interaction with microbial enzymes and receptors, potentially inhibiting their growth .
- Anticancer Activity : Preliminary studies suggest that it may modulate cell signaling pathways involved in cancer proliferation and apoptosis .
Antioxidant Activity
Research indicates that this compound effectively scavenges free radicals, which is crucial in preventing cellular damage. Its antioxidant capacity is a result of its ability to stabilize reactive oxygen species (ROS) through hydrogen atom donation.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested pathogens were notably low, indicating strong antimicrobial potential .
Anticancer Activity
This compound has been investigated for its anticancer properties. In particular, it has shown activity against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values ranged from 1.2 µM to 3.1 µM, suggesting effective inhibition of cancer cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | IC50 Values (µM) | Reference |
---|---|---|---|
Antioxidant | High | N/A | |
Antimicrobial | Effective against E. coli, S. aureus | 8 µM (E. faecalis) | |
Anticancer | MCF-7: 1.2 - 3.1 | 1.2 - 3.1 |
Case Studies
- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in human cells exposed to oxidative agents, highlighting its potential as a therapeutic antioxidant agent.
- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound exhibited superior activity against resistant bacterial strains, suggesting its utility in treating infections caused by multi-drug resistant organisms .
- Cancer Research : A recent study explored the compound's effects on various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways, thus providing insights into its potential as an anticancer drug .
Properties
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKUBFNVCNOCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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